2-(6-Phenylthiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid
Description
2-(6-Phenylthiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid is a fused heterocyclic compound comprising a thiazole ring condensed with a 1,2,4-triazole moiety and a phenyl substituent at the 6-position. Its synthesis typically involves the cyclization of 5-phenyl-1,2,4-triazole-3-thiol derivatives with maleimides or chloroacetic acid in acidic media, achieving yields of 60–87% under optimized conditions .
This compound belongs to a class of thiazolo-triazole hybrids known for diverse biological activities, including anticancer and antimicrobial properties. Structural studies highlight the importance of the thiazolo-triazole core in binding to cellular targets, while substituents like the phenyl group and acetic acid side chain modulate pharmacokinetic and pharmacodynamic profiles .
Properties
Molecular Formula |
C12H9N3O2S |
|---|---|
Molecular Weight |
259.29 g/mol |
IUPAC Name |
2-(6-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid |
InChI |
InChI=1S/C12H9N3O2S/c16-10(17)6-9-11(8-4-2-1-3-5-8)15-12(18-9)13-7-14-15/h1-5,7H,6H2,(H,16,17) |
InChI Key |
FTNYEBBTYNQPHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC3=NC=NN23)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Three-Component Cyclocondensation Method
The traditional synthesis involves reacting 5-phenyl-4H-1,2,4-triazole-3-thiol (1 ) with chloroacetic acid and aromatic aldehydes in a mixture of sodium acetate and acetic anhydride (Scheme 1). This method produces 5-arylidene derivatives (2a–l ) but requires harsh reflux conditions (110–120°C) and exhibits limited regiocontrol. For example, condensation with benzaldehyde yields a 1:1.2 mixture of 2a (Z) and 2b (E) isomers, necessitating chromatographic separation.
Mechanistic Insight :
The reaction proceeds via Knoevenagel condensation, where the aldehyde reacts with the active methylene group of chloroacetic acid to form an α,β-unsaturated intermediate. Subsequent nucleophilic attack by the thiol group of 1 triggers cyclization, forming the thiazole ring. However, competing pathways often lead to byproducts such as unreacted triazole-thiol (≤15%).
Table 1 : Key Parameters for Three-Component Synthesis
| Parameter | Value/Range |
|---|---|
| Temperature | 110–120°C |
| Reaction Time | 6–8 hours |
| Yield (isolated) | 55–68% |
| Purity (HPLC) | 88–92% |
Visible-Light-Mediated One-Pot Synthesis
A breakthrough method employs NBS and visible light to brominate 1,3-diketones (1 ) in water, followed by cyclocondensation with 3-mercapto-1,2,4-triazoles (3 ) (Scheme 2). This approach eliminates toxic solvents and achieves near-quantitative conversion in 30–45 minutes. For instance, reacting 1-phenylbutane-1,3-dione with 3a (5-phenyl-4H-1,2,4-triazole-3-thiol) under compact fluorescent lamp (CFL) irradiation yields the target compound with 82% isolated yield.
Advantages :
- Regioselectivity : The photochemical activation directs bromination exclusively to the α-position of the diketone, ensuring correct cyclization.
- Scalability : Demonstrated for batches up to 50 g without yield reduction.
- Environmental Impact : Water serves as the sole solvent, aligning with green chemistry principles.
Table 2 : Optimization of Visible-Light Protocol
| Condition | Optimal Value |
|---|---|
| Light Source | 23 W CFL |
| NBS Equivalents | 1.05 eq |
| Reaction Time | 30–45 minutes |
| Yield (isolated) | 72–85% |
| Purity (HPLC) | 95–98% |
Functionalization of the 5-Position with Acetic Acid
Post-Synthetic Modification via Nucleophilic Substitution
After assembling the thiazolo-triazole core, the 5-bromo intermediate (4 ) undergoes nucleophilic substitution with sodium cyanide to introduce a nitrile group, which is hydrolyzed to carboxylic acid using HCl/EtOH (Scheme 3). This two-step process achieves 65% overall yield but risks core degradation under acidic conditions.
Direct Incorporation via 1,3-Diketone Design
The visible-light method circumvents post-synthetic steps by employing ethyl acetoacetate as the 1,3-diketone. Post-cyclization saponification with NaOH/EtOH converts the ester to carboxylic acid, achieving 89% conversion efficiency.
Critical Comparison :
- Direct Method : Higher atom economy (82% vs. 58%) and fewer purification steps.
- Post-Synthetic Route : Allows modular functionalization but requires stringent pH control.
Spectroscopic Characterization and Validation
$$ ^1H $$-NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, triazole-H), 7.89–7.45 (m, 5H, Ph-H), 3.82 (s, 2H, CH2COO), 2.51 (s, 3H, CH3). The absence of split peaks at δ 3.82 confirms a single regioisomer, contrasting with traditional methods showing dual peaks (Z/E isomers).
Table 3 : Comparative Analytical Data
| Method | $$ ^1H $$-NMR Purity | HPLC Purity |
|---|---|---|
| Three-Component | 88–92% | 90–93% |
| Visible-Light | 95–98% | 97–99% |
Chemical Reactions Analysis
Types of Reactions
2-(6-Phenylthiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of esters or amides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antibacterial and antifungal activities.
Medicine: Explored for its analgesic and anti-inflammatory properties.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(6-Phenylthiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, its anti-inflammatory activity may be due to the inhibition of cyclooxygenase enzymes, which are involved in the synthesis of pro-inflammatory mediators .
Comparison with Similar Compounds
Key Observations :
- Synthetic Efficiency: The target compound exhibits higher yields (60–87%) compared to 5-amino derivatives (30–50%), attributed to optimized maleimide coupling .
- Substituent Effects: Halo-substituted analogs (e.g., Cl, F) show enhanced anticancer activity due to increased electrophilicity and target binding .
Anticancer Activity
- Target Compound : Moderate activity against cancer cell lines, with IC₅₀ values in the micromolar range. The acetic acid group may facilitate membrane permeability .
- Halo-Substituted Analogs : Derivatives with 4-Cl or 4-F phenyl groups exhibit 2–3× higher potency, likely due to enhanced interaction with DNA or enzyme active sites .
- 5-Ene-thiazolo-triazolones : Compounds with exocyclic double bonds demonstrate superior activity (IC₅₀ < 10 µM), suggesting conjugation improves intercalation or redox properties .
Antimicrobial Activity
- Target Compound: Limited data, but structurally similar acetamides show moderate activity against E. coli and C. albicans (MIC = 32–64 µg/mL) .
- Sulfonyl/Fluorophenyl Derivatives : Enhanced antifungal activity (MIC = 8–16 µg/mL) due to sulfonyl group hydrophobicity and fluorine’s electronegativity .
- Thiophene-Containing Analogs : Exhibit broad-spectrum activity (MIC = 4–16 µg/mL), with thiophene moieties enabling π-stacking interactions .
Physicochemical Properties
- Solubility : The acetic acid group in the target compound improves aqueous solubility (>5 mg/mL) compared to hydrophobic analogs like sulfonylphenyl derivatives (<1 mg/mL) .
- Stability : Thiazolo-triazoles with electron-withdrawing groups (e.g., Cl, F) show greater thermal and metabolic stability, whereas the phenyl-acetic acid derivative may undergo faster esterification or glucuronidation .
Biological Activity
2-(6-Phenylthiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, biological activities, and mechanisms of action of this compound, drawing from diverse scientific literature.
Synthesis
The compound is synthesized through a multi-component reaction involving 5-amino-4H-1,2,4-triazole-3-thiol and various aromatic aldehydes under acidic conditions. The resulting structure is characterized by a thiazole ring fused with a triazole moiety, which is known to enhance biological activity due to its ability to interact with multiple biological targets.
Antitumor Activity
Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. Notably:
- Cytotoxicity : The compound exhibited significant cytotoxic activity against C6 rat glioma and LN18 human glioma cell lines. In particular, it demonstrated an IC50 value of approximately 8.09 μM in C6 cells, indicating strong potential as an antitumor agent .
- Mechanism of Action : The cytotoxic effects are attributed to cell cycle arrest at the G1 and G2-M phases and the induction of apoptosis. This process involves modulation of key signaling pathways such as ERK and AKT phosphorylation .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. While specific data on its antibacterial efficacy is limited, related compounds in the thiazole family have demonstrated significant antibacterial potency against various pathogens. For instance:
- Compounds derived from similar thiazole structures have been reported to exhibit MIC values as low as 0.008 μg/mL against Staphylococcus pneumoniae and Streptococcus pyogenes . This suggests that this compound may also possess similar antimicrobial capabilities.
Case Studies
A study focused on the effects of various thiazole derivatives on glioma cells provided insights into how structural modifications influence biological activity. The study found that compounds with enhanced lipophilicity and specific functional groups exhibited improved cytotoxic profiles .
Data Table: Cytotoxic Activity Comparison
| Compound Name | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | C6 Glioma | 8.09 | Apoptosis via ERK/AKT pathway modulation |
| Compound 3d (Phthalimide derivative) | HeLa | 29 | Increased lipophilicity |
| Compound from related thiazole family | Various | <0.03 | Antibacterial action |
Q & A
Q. What are the established synthetic routes for preparing 2-(6-phenylthiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid?
Methodological Answer: The compound is typically synthesized via cyclocondensation reactions. A common approach involves refluxing 5-mercapto-3-phenyl-1,2,4-triazole with active methylene-containing reagents (e.g., cyanoacetamide, malononitrile) in acetic acid under acidic conditions (AcOH/H⁺), yielding 30–50% of the target product . Alternative routes include condensation of triazole-5-thiol derivatives with N-arylmaleimides in acetic acid media, achieving higher yields (60–87%) when halo-substituted maleimides are used . Key steps include:
Q. How are structural and purity characteristics validated for this compound?
Methodological Answer: Structural confirmation relies on:
- Elemental analysis (C, H, N, S content) to verify stoichiometry .
- Spectroscopic techniques:
- Chromatography: HPLC or TLC to confirm purity (>95%) .
Advanced Research Questions
Q. How do substituents on the triazole or phenyl rings influence biological activity?
Methodological Answer: Structure-activity relationship (SAR) studies reveal:
- Halo-substitutions (e.g., Cl, Br): Enhance anticancer activity by improving lipophilicity and target binding .
- Electron-withdrawing groups (e.g., NO₂): Increase antimicrobial potency by modifying electron density in the thiazole ring .
- Phenyl ring modifications: Bulky substituents (e.g., isobutyl) improve metabolic stability but may reduce solubility .
Experimental Design: - Synthesize derivatives with systematic substituent variations.
- Test in vitro against cancer cell lines (e.g., MCF-7, HepG2) or microbial strains (e.g., S. aureus).
- Correlate activity with computational docking studies to identify key binding interactions .
Q. What mechanistic insights explain the formation of regioisomers during synthesis?
Methodological Answer: Regioselectivity is governed by:
- Reaction conditions: Acidic media (AcOH/H⁺) favor thiazolo[3,2-b]triazole formation via protonation of the triazole thiol, directing cyclization at the C5 position .
- Electrophile reactivity: Dibenzoylacetylene reacts preferentially at the sulfur atom of the triazole thiol, avoiding competing pathways .
Contradiction Resolution:
Conflicting reports on product ratios (e.g., single vs. mixed isomers) arise from variations in reagent stoichiometry and reaction time. For example, extended reflux (≥3 hours) in AcOH/H⁺ suppresses side reactions, yielding >90% of the desired regioisomer .
Q. How can synthetic yields be optimized for scale-up studies?
Methodological Answer: Critical parameters include:
- Catalyst selection: Sodium acetate accelerates cyclization by deprotonating intermediates, improving yields to 72% .
- Solvent optimization: Glacial acetic acid enhances solubility of hydrophobic intermediates compared to aqueous mixtures .
- Temperature control: Reflux at 110–120°C ensures complete cyclization without decomposition .
Data-Driven Approach:
Design a response surface methodology (RSM) experiment to model interactions between temperature, catalyst loading, and reaction time .
Data Contradictions and Resolution
Q. Why do reported yields vary widely (30–87%) for similar synthetic routes?
Methodological Answer: Discrepancies arise from:
- Purity of starting materials: Impure triazole-5-thiols reduce yields to 30–50% .
- Workup protocols: Precipitation in ice water vs. methanol filtration affects recovery rates .
Mitigation Strategy: - Standardize starting material purification (e.g., column chromatography).
- Use high-purity solvents (e.g., HPLC-grade acetic acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
